molecular formula C4H4F3N3 B1604156 4-(trifluoromethyl)-1H-Pyrazol-3-amine CAS No. 1056139-87-7

4-(trifluoromethyl)-1H-Pyrazol-3-amine

Cat. No.: B1604156
CAS No.: 1056139-87-7
M. Wt: 151.09 g/mol
InChI Key: KBVOILKOLGWPBG-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)-1H-Pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a trifluoromethyl group at the 4-position and an amine group at the 3-position

Biochemical Analysis

Biochemical Properties

4-(trifluoromethyl)-1H-Pyrazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions can lead to the modulation of reactive oxygen species (ROS) levels within cells, thereby influencing cellular redox states. Additionally, this compound has been found to bind to specific proteins involved in cell signaling pathways, potentially altering their activity and downstream effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Moreover, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, thereby modulating biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic transformations can influence the bioavailability and activity of this compound within biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes and distributed to various cellular compartments. Additionally, this compound can accumulate in specific tissues, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific cellular compartments, such as mitochondria and the endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its site of action. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(trifluoromethyl)-1H-Pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(trifluoromethyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3/c5-4(6,7)2-1-9-10-3(2)8/h1H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVOILKOLGWPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635007
Record name 4-(Trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056139-87-7
Record name 4-(Trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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